molecular formula C20H29N3O B2880162 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 95939-10-9

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one

Katalognummer: B2880162
CAS-Nummer: 95939-10-9
Molekulargewicht: 327.472
InChI-Schlüssel: REWBCBYJTJKXOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the CAS Number: 95939-10-9 . It has a molecular weight of 327.47 . The compound is typically in-stock and is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H29N3O/c24-19-20 (23 (16-21-19)18-9-5-2-6-10-18)11-13-22 (14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2, (H,21,24) . This code provides a specific textual identifier for the molecular structure.


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . The storage temperature is room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization

The compound 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is synthesized through various innovative methods, improving efficiency and selectivity. For instance, a solid-phase synthesis approach using SynPhase™ Lanterns has been developed, allowing for the optimization of spiroimidazolidinone derivatives synthesis, showing the compound's pivotal role in facilitating complex chemical synthesis processes (Bedos, Feliu, Martínez, & Amblard, 2003). Additionally, the construction of a discrete compound library based on a spiropiperidine motif, incorporating variations of the compound, highlights its versatility in combinatorial chemistry and drug discovery (Feliu, Martínez, & Amblard, 2004).

Ultrasound-assisted Synthesis

The use of ultrasound-assisted synthesis techniques for novel urea derivatives of 1,3,8-triazaspiro[4.5]decan-4-one demonstrates the compound's adaptability to green chemistry practices. This method emphasizes environmental friendliness, energy efficiency, and enhanced selectivity, marking a significant advancement in the synthesis of complex organic compounds (Velupula, Prasad, Valluru, Konidena, Maroju, & Mule, 2021).

Antimicrobial Activities

Research into the antimicrobial properties of derivatives of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties has led to the discovery of compounds with significant activity against various microbial strains. This showcases the compound's potential as a backbone for developing new antimicrobial agents (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).

Novel Antiviral Agents

The compound's framework has been explored for the synthesis of derivatives with potent antiviral properties. For instance, research has yielded compounds effective against human coronavirus, highlighting the compound's utility in antiviral drug development. Such findings are crucial, especially considering the global impact of viral diseases and the ongoing search for effective treatments (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Anticancer Applications

Further investigations have revealed the compound's relevance in anticancer research, where derivatives have been evaluated for their potential as epidermal growth factor receptor inhibitors, showing promise in anti-breast cancer strategies. This underscores the compound's importance in the development of targeted cancer therapies, offering hope for more effective and selective treatment options (Fleita, Sakka, & Mohareb, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Eigenschaften

IUPAC Name

8-benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWBCBYJTJKXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=O)C23CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.